Cas no 1355237-53-4 (1-[6-(2,3-Dihydro-indol-1-yl)-4-methyl-pyridin-3-yl]-propylamine)
![1-[6-(2,3-Dihydro-indol-1-yl)-4-methyl-pyridin-3-yl]-propylamine structure](https://ja.kuujia.com/scimg/cas/1355237-53-4x500.png)
1-[6-(2,3-Dihydro-indol-1-yl)-4-methyl-pyridin-3-yl]-propylamine 化学的及び物理的性質
名前と識別子
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- 1-[6-(2,3-Dihydro-indol-1-yl)-4-methyl-pyridin-3-yl]-propylamine
- 3-Pyridinemethanamine, 6-(2,3-dihydro-1H-indol-1-yl)-α-ethyl-4-methyl-
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- インチ: 1S/C17H21N3/c1-3-15(18)14-11-19-17(10-12(14)2)20-9-8-13-6-4-5-7-16(13)20/h4-7,10-11,15H,3,8-9,18H2,1-2H3
- InChIKey: FTVIQNUGSDEGRS-UHFFFAOYSA-N
- SMILES: NC(C1=C(C)C=C(N2C3=C(C=CC=C3)CC2)N=C1)CC
1-[6-(2,3-Dihydro-indol-1-yl)-4-methyl-pyridin-3-yl]-propylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM500453-1g |
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)propan-1-amine |
1355237-53-4 | 97% | 1g |
$1061 | 2023-01-10 |
1-[6-(2,3-Dihydro-indol-1-yl)-4-methyl-pyridin-3-yl]-propylamine 関連文献
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
1-[6-(2,3-Dihydro-indol-1-yl)-4-methyl-pyridin-3-yl]-propylamineに関する追加情報
1-[6-(2,3-Dihydro-indol-1-yl)-4-methyl-pyridin-3-yl]-propylamine (CAS No. 1355237-53-4): A Comprehensive Overview
The compound 1-[6-(2,3-Dihydro-indol-1-yl)-4-methyl-pyridin-3-yl]-propylamine, identified by the CAS registry number 1355237-53-4, is a complex organic molecule with significant potential in the fields of pharmacology and material science. This compound is characterized by its unique structure, which combines a pyridine ring, a dihydroindole moiety, and an aliphatic amine group. The integration of these functional groups imparts distinctive chemical properties, making it a subject of interest for researchers and industry professionals alike.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 1-[6-(2,3-Dihydro-indol-1-yl)-4-methyl-pyridin-3-yl]-propylamine. The synthesis typically involves multi-step reactions, including nucleophilic substitutions, coupling reactions, and cyclizations. These methods have been optimized to achieve high yields and purity levels, ensuring the compound's suitability for various applications.
One of the most promising applications of this compound lies in its potential as a precursor in drug development. The dihydroindole moiety is known for its ability to interact with biological targets such as receptors and enzymes. For instance, studies have shown that analogs of this compound exhibit modulatory effects on serotonin receptors, suggesting its potential role in treating neurological disorders such as depression and anxiety. Furthermore, the pyridine ring provides additional sites for functionalization, enabling the design of derivatives with enhanced bioavailability and efficacy.
Another area of interest is the compound's role in material science. The combination of aromatic rings and amine groups makes it a candidate for applications in polymer chemistry and catalysis. Researchers have explored its use as a building block for constructing advanced materials with tailored electronic properties. For example, derivatives of this compound have been incorporated into conductive polymers, demonstrating improved charge transport characteristics.
In terms of biological activity, 1-[6-(2,3-Dihydro-indol-1-yl)-4-methyl-pyridin-3-yl]-propylamine has shown selective binding affinity towards certain G-protein coupled receptors (GPCRs). This selectivity is crucial for drug development, as it minimizes off-target effects and enhances therapeutic efficacy. Recent studies have utilized computational modeling to predict binding modes and optimize molecular interactions, further advancing our understanding of its pharmacological profile.
The methyl group attached to the pyridine ring plays a significant role in modulating the compound's physicochemical properties. This substitution increases lipophilicity, which can enhance membrane permeability—a critical factor for drug delivery. Additionally, the methyl group contributes to steric effects that influence molecular conformation and stability.
From an environmental perspective, the synthesis and application of 1-[6-(2,3-Dihydro-indol-1-yl)-4-methyl-pyridin-3-yl]-propylamine are being evaluated for sustainability. Green chemistry principles are being integrated into its production processes to minimize waste and reduce energy consumption. For instance, catalytic systems that operate under mild conditions are being developed to facilitate efficient synthesis while maintaining high product quality.
In conclusion, 1-[6-(2,3-Dihydro-indol-1-yl)-4-methyl-pyridin-3-y]l-propylamine (CAS No. 1355237
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